molecular formula C14H17F2NO4S B6524222 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1135951-11-9

9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B6524222
CAS No.: 1135951-11-9
M. Wt: 333.35 g/mol
InChI Key: MBTRDRJVEBDHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework that includes a spiro-fused ring system This compound is part of the broader class of spiro[5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multi-step procedures. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an olefin in the presence of an acid catalyst to form the spirocyclic intermediate . Another method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides .

Scientific Research Applications

Chemistry

In chemistry, 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a rigid framework that can enhance the stability and activity of the resulting compounds .

Biology

In biological research, this compound has been investigated for its potential as an inhibitor of various enzymes and proteins. Its ability to interact with biological targets makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound have shown promise in the treatment of diseases such as tuberculosis and cancer. For example, spirocyclic inhibitors of the MmpL3 protein of Mycobacterium tuberculosis have demonstrated high activity against antibiotic-sensitive and multiresistant strains .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its unique structure can impart desirable characteristics such as increased thermal stability and resistance to degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane lies in its specific combination of functional groups and spirocyclic structure. This combination imparts unique chemical and biological properties that make it a valuable compound for various applications .

Properties

IUPAC Name

9-(2,6-difluorophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4S/c15-11-3-1-4-12(16)13(11)22(18,19)17-7-5-14(6-8-17)20-9-2-10-21-14/h1,3-4H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTRDRJVEBDHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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